REACTION_CXSMILES
|
B(F)(F)F.C[CH2:6][O:7]CC.[CH3:10][O:11][C:12]1[CH:28]=[CH:27][C:15]([CH2:16][CH:17]2[C:22]([CH3:24])([CH3:23])[C:21](=[O:25])[CH2:20][CH2:19][N:18]2[CH3:26])=[CH:14][CH:13]=1.[OH-].[Na+].[CH3:31]O>>[CH3:31][O:25][C:21]1([O:7][CH3:6])[CH2:20][CH2:19][N:18]([CH3:26])[CH:17]([CH2:16][C:15]2[CH:14]=[CH:13][C:12]([O:11][CH3:10])=[CH:28][CH:27]=2)[C:22]1([CH3:24])[CH3:23] |f:0.1,3.4|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CC2N(CCC(C2(C)C)=O)C)C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
sodium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours at room-temperature 40 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained below 35° C
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
after addition of 500 ml water
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 150 ml of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform phases are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After crystallization
|
Type
|
CUSTOM
|
Details
|
from 200 ml petrol ether (b.p.: 60°-80° C.) and further recrystallization there
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1(C(C(N(CC1)C)CC1=CC=C(C=C1)OC)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |